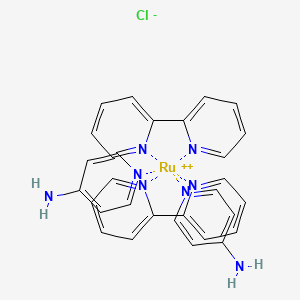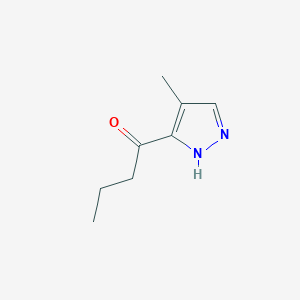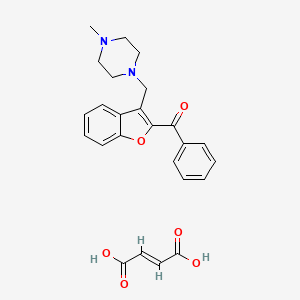
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a phenyl group, and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the phenyl group via Friedel-Crafts acylation, followed by the attachment of the methylpiperazine moiety through nucleophilic substitution reactions. The final step is the formation of the fumarate salt, which is achieved by reacting the free base with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction parameters like temperature, pressure, and pH. The scalability of the process is also a critical factor, ensuring that the compound can be produced in large quantities for commercial applications.
化学反応の分析
Types of Reactions
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
科学的研究の応用
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone hydrochloride
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone sulfate
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone phosphate
Uniqueness
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C25H26N2O6 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N2O2.C4H4O4/c1-22-11-13-23(14-12-22)15-18-17-9-5-6-10-19(17)25-21(18)20(24)16-7-3-2-4-8-16;5-3(6)1-2-4(7)8/h2-10H,11-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
LTGIVJBMXRCFPK-WLHGVMLRSA-N |
異性体SMILES |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
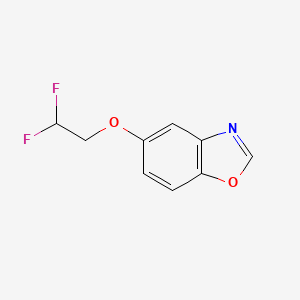
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
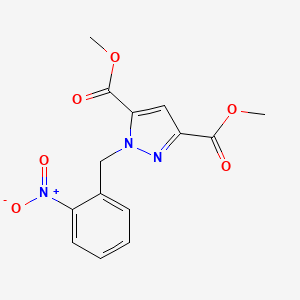
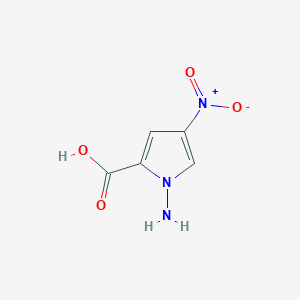

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)
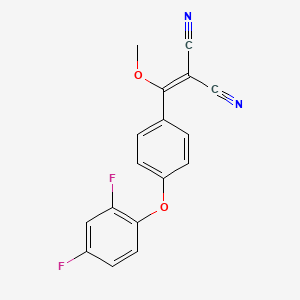
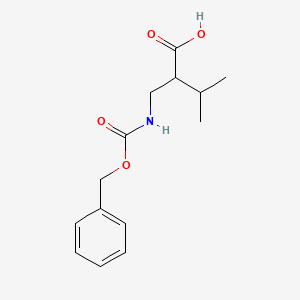
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

